4-Methylpiperidine-2-carboxylic acid, commonly referred to as 4-Me-PDTic, is a compound that has garnered attention in medicinal chemistry, particularly due to its interactions with opioid receptors. This compound is classified as a selective kappa-opioid receptor agonist, which makes it a subject of interest in pain management and addiction studies. The structural features of 4-Me-PDTic allow it to exhibit unique pharmacological properties, distinguishing it from other opioid derivatives.
4-Me-PDTic is derived from the piperidine family of compounds. It is synthesized through various chemical pathways that modify the piperidine structure to enhance its affinity for kappa-opioid receptors. This classification places it within a broader category of opioid receptor modulators, which are explored for their therapeutic potential in managing pain and treating substance use disorders.
The synthesis of 4-Me-PDTic typically involves several steps, utilizing established organic synthesis techniques. One prominent method includes the use of solid-phase peptide synthesis, where 4-methylpiperidine acts as a reagent for the removal of Fmoc (9-fluorenylmethoxycarbonyl) protection groups during peptide assembly. This method has been noted for its efficiency and effectiveness in producing high-purity peptides containing 4-Me-PDTic.
The synthesis often follows a multi-step protocol:
The entire process can be optimized using techniques such as HPLC (High-Performance Liquid Chromatography) for purification and characterization of intermediates and final products .
The molecular structure of 4-Me-PDTic reveals a piperidine ring substituted with a methyl group at the fourth position and a carboxylic acid moiety. This structure contributes to its ability to interact selectively with kappa-opioid receptors.
The spatial arrangement of these groups is critical for its biological activity, influencing how the compound binds to its target receptors.
4-Me-PDTic participates in various chemical reactions typical of carboxylic acids and amines. These include:
The reactivity of 4-Me-PDTic can be modulated by altering conditions such as temperature, solvent choice, and reaction time, allowing for the synthesis of diverse derivatives that may exhibit enhanced pharmacological properties .
4-Me-PDTic functions primarily as an agonist at kappa-opioid receptors. Upon binding, it triggers intracellular signaling pathways that result in analgesic effects while also potentially modulating mood and behavior.
Studies have shown that compounds like 4-Me-PDTic can produce effects similar to traditional opioids but with reduced risk of addiction due to their selective action on kappa receptors rather than mu receptors . This selectivity is crucial for developing safer analgesics.
These properties are essential for understanding how 4-Me-PDTic behaves in biological systems and during storage .
4-Me-PDTic has several applications in scientific research:
4-Me-PDTic, systematically named (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is a tetrahydroisoquinoline derivative with the molecular formula C₂₇H₄₃N₃O₂ and a molecular weight of 441.66 g/mol [1] [4]. Its structure integrates three pharmacophoric elements:
The "4-Me" prefix denotes the critical 4-methyl substitution on the piperidine ring, distinguishing it from its parent compound, PDTic [4] [6].
4-Me-PDTic emerged from structure-activity relationship (SAR) studies at the National Institute on Drug Abuse (NIDA), building on earlier κ-opioid receptor antagonists like JDTic. Researchers sought to optimize PDTic (compound 1), identified as a lead with κ-antagonism (Kₑ = 6.80 nM) but modest selectivity (μ/κ = 21) [4]. Systematic modifications of the piperidine ring revealed that 4-methyl substitution (compound 12, later named 4-Me-PDTic) dramatically enhanced potency and selectivity:
This discovery, reported in the Journal of Medicinal Chemistry (2018), exemplified rational design to overcome historical challenges in developing brain-penetrant κ-antagonists [1] [4].
4-Me-PDTic represents two pivotal advancements:1. Magic Methyl Effect: The 4-methyl group exemplifies "magic methyl" effects in drug design, where a single methyl substitution enhances target binding via:- Hydrophobic interactions with receptor subpockets- Conformational restriction of the piperidine ring- Enhanced van der Waals contacts [6]
Table 1: Key Properties of 4-Me-PDTic
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₇H₄₃N₃O₂ | Defines elemental composition |
Molecular Weight | 441.66 g/mol | Within Lipinski's rule of five |
κ-Opioid Kₑ | 0.37 ± 0.09 nM | Sub-nanomolar potency |
μ/κ Selectivity | 645-fold | Reduced off-target effects |
δ/κ Selectivity | >8,100-fold | Exceptional target specificity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7